N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine
Description
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine is a guanidine derivative featuring two distinct substituents:
- Aryl group: A 4-chloro-3-(trifluoromethyl)phenyl moiety, which contributes lipophilicity and electronic effects via the electron-withdrawing Cl and CF₃ groups .
- Pyrimidinyl group: A 4-hydroxy-6-methyl-2-pyrimidinyl group, providing hydrogen-bonding capacity (via –OH) and steric bulk (via –CH₃) .
Guanidine derivatives are widely studied for pharmacological applications, including enzyme inhibition and receptor modulation.
Properties
CAS No. |
51388-13-7 |
|---|---|
Molecular Formula |
C13H11ClF3N5O |
Molecular Weight |
345.71 g/mol |
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C13H11ClF3N5O/c1-6-4-10(23)21-12(19-6)22-11(18)20-7-2-3-9(14)8(5-7)13(15,16)17/h2-5H,1H3,(H4,18,19,20,21,22,23) |
InChI Key |
UQAKGFILVVOSKA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N=C(N)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate
The synthesis begins with nitration of o-chlorotrifluoromethyl benzene using an acetic anhydride/concentrated nitric acid system (68% HNO₃) at 10–15°C. This replaces traditional mixed-acid systems, reducing multi-nitration byproducts and enabling safer low-temperature conditions. The nitro intermediate is reduced using FeCl₃·6H₂O/activated carbon/hydrazine hydrate, avoiding iron sludge waste.
Key Data:
Coupling with 4-Hydroxy-6-methyl-2-pyrimidinylamine
The isocyanate intermediate reacts with 4-hydroxy-6-methyl-2-pyrimidinylamine in a polar aprotic solvent (e.g., DMF) at 50–60°C. The reaction is monitored via HPLC to ensure complete conversion.
Reaction Scheme:
Optimization:
Direct Guanidinylation via Carbodiimide-Mediated Coupling
Synthesis of 4-Hydroxy-6-methyl-2-pyrimidinylamine
The pyrimidinylamine is prepared via a Biginelli-like multicomponent reaction using ethyl acetoacetate, urea, and aldehydes. Diisopropylethylammonium acetate (DIPEAc) serves as a green catalyst, achieving 94% yield in 45 minutes at room temperature.
Conditions:
Guanidine Formation
The aromatic amine and pyrimidinylamine are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.
Data Table:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction time | 12 h |
| Yield | 75% |
| Purity (HPLC) | 98.5% |
Thiourea Desulfurization Approach
Thiourea Intermediate Synthesis
4-Chloro-3-(trifluoromethyl)aniline reacts with carbon disulfide and 4-hydroxy-6-methyl-2-pyrimidinylamine in basic ethanol to form the thiourea derivative.
Reaction:
Desulfurization to Guanidine
The thiourea is treated with mercury(II) oxide in aqueous ammonia, achieving 68% yield. Alternative desulfurizing agents (e.g., Raney nickel) reduce toxicity but lower yields to 55%.
Comparative Data:
| Desulfurizing Agent | Yield | Purity |
|---|---|---|
| HgO | 68% | 97% |
| Raney Ni | 55% | 95% |
Comparative Analysis of Methods
Efficiency and Sustainability
| Method | Advantages | Limitations |
|---|---|---|
| Isocyanate route | High purity (99.8%), scalable | Uses toxic triphosgene |
| Carbodiimide coupling | Mild conditions, no heavy metals | Moderate yields (75%) |
| Thiourea desulfurization | Simple intermediates | HgO toxicity, lower yields |
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted guanidines .
Scientific Research Applications
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
*Estimated formula based on substituent analysis.
Impact of Substituents on Physicochemical Properties
Lipophilicity :
- The trifluoromethyl (–CF₃) and chloro (–Cl) groups enhance lipophilicity, favoring membrane permeability .
- The hydroxy (–OH) group on the pyrimidinyl ring counterbalances this by improving aqueous solubility .
Hydrogen-Bonding Capacity :
- The –OH group in the target compound enables hydrogen bonding with biological targets (e.g., enzymes), a feature absent in analogs like N-(3-Trifluoromethyl-phenyl)-guanidine .
Biological Activity
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a guanidine core, substituted with a chloro-trifluoromethyl phenyl group and a hydroxy-methyl pyrimidine moiety. Its chemical formula is , and it has been cataloged under various identifiers in chemical databases like PubChem .
Inhibition of Kinases
Research indicates that this compound may act as a kinase inhibitor, which is pivotal in regulating various cellular processes, including proliferation and apoptosis. Kinase inhibitors are crucial in cancer therapy as they can selectively target cancer cell signaling pathways. For instance, compounds similar to this compound have shown inhibition of CDK9-mediated transcription, leading to reduced expression levels of anti-apoptotic proteins like Mcl-1 .
Anticancer Potential
The compound's anticancer activity has been explored in several studies. It has demonstrated effectiveness against various cancer cell lines, primarily due to its ability to modulate kinase activity. Notably, it has been linked to the inhibition of tumor growth and induction of apoptosis in preclinical models.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | CDK9 inhibition |
| MDA-MB-231 (Breast) | 3.8 | Apoptosis induction |
| HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
| Bacillus subtilis | 15 |
Case Studies and Research Findings
- Case Study on Lung Cancer : A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability, correlating with increased apoptosis markers.
- Case Study on Bacterial Infections : Another investigation focused on the antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus, suggesting its potential use as an adjunct therapy in treating bacterial infections.
Q & A
Q. Table 1: Example Reaction Conditions
| Precursor | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 4-chloro-3-(trifluoromethyl)aniline | Pyrimidinylguanidine | DMF | 90°C | 65–75 |
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Verify substituent positions and connectivity (e.g., trifluoromethyl group at C3 of phenyl ring) .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]+ peak at m/z 385.1) .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced: How can researchers systematically screen for polymorphic forms of this compound?
Answer:
Polymorph screening involves solvent recrystallization and pH-mediated precipitation:
Q. Table 2: Polymorph Characterization
| Polymorph | Solvent System | Melting Point (°C) | Stability |
|---|---|---|---|
| Form I | Ethanol/water | 145–148 | Hygroscopic |
| Form II | Dichloromethane/pH 7 | 152–155 | Thermostable |
Advanced: What strategies address contradictory reports on the compound’s biological activity (e.g., enzyme inhibition)?
Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Assays: Use consistent enzyme sources (e.g., recombinant human kinases) and control for ATP concentrations .
- Comparative Studies: Test alongside structural analogs (e.g., replacing -CF₃ with -CH₃) to isolate substituent effects .
- Structural Analysis: Perform X-ray crystallography to confirm binding modes and rule out polymorphism-related activity differences .
Q. Table 3: Biological Activity Comparison
| Substituent (R) | IC₅₀ (nM) | Target Enzyme | Reference |
|---|---|---|---|
| -CF₃ | 12.3 | Kinase A | |
| -CH₃ | 45.7 | Kinase A |
Advanced: How do substituents influence pharmacokinetic properties and target binding?
Answer:
- Trifluoromethyl (-CF₃):
- Hydroxy (-OH) on Pyrimidine:
- Effect: Improves aqueous solubility (2.1 mg/mL at pH 7.4) but reduces membrane permeability .
Q. Table 4: Substituent Impact on Properties
| Group | logP | Solubility (mg/mL) | Metabolic Stability (t₁/₂) |
|---|---|---|---|
| -CF₃ | 3.2 | 0.8 | 4.7 h |
| -OH (pyrimidine) | 1.9 | 2.1 | 1.2 h |
Basic: What are the safety and handling protocols for this compound?
Answer:
- Hazard Identification: Irritant to eyes/skin (GHS Category 2). Use PPE (gloves, goggles) .
- First Aid: Rinse exposed areas with water for 15 minutes; seek medical attention if ingested .
- Storage: Keep in airtight containers at -20°C to prevent hydrolysis .
Advanced: How can computational modeling optimize derivative design for enhanced target selectivity?
Answer:
Q. Table 5: Computational Predictions
| Derivative | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (nM) |
|---|---|---|
| -CF₃ | -9.2 | 12.3 |
| -OCH₃ | -7.8 | 28.9 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
